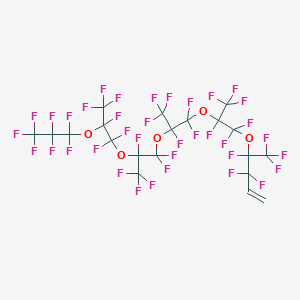
1H,1H,2H-Perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicos-1-ene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,2H-Perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicos-1-ene) is a fluorinated compound known for its unique chemical properties. This compound is characterized by its high thermal stability, chemical inertness, and hydrophobic nature. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,2H-Perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicos-1-ene) typically involves the use of fluorinated building blocks. One common method is the telomerization of perfluoroalkyl iodides with olefins under radical conditions. The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale telomerization processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1H,1H,2H-Perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicos-1-ene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce perfluorinated alcohols .
Scientific Research Applications
1H,1H,2H-Perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicos-1-ene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of biomolecular interactions due to its inert nature.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1H,1H,2H-Perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicos-1-ene) is primarily based on its chemical inertness and hydrophobic properties. It interacts with molecular targets through van der Waals forces and hydrophobic interactions. These interactions can influence the behavior of biomolecules and materials, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,2H-Perfluoro-1-hexene
- 1H,1H,2H-Perfluoro-1-octene
- 1H,1H,2H-Perfluoro-1-decene
Uniqueness
1H,1H,2H-Perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicos-1-ene) stands out due to its unique combination of thermal stability, chemical inertness, and hydrophobicity. These properties make it more suitable for specific applications compared to other similar compounds .
Properties
CAS No. |
1212247-15-8 |
|---|---|
Molecular Formula |
C20H3F37O5 |
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
3,3,4,5,5,5-hexafluoro-4-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]pent-1-ene |
InChI |
InChI=1S/C20H3F37O5/c1-2-3(21,22)5(25,11(33,34)35)58-17(50,51)7(27,13(39,40)41)60-19(54,55)9(29,15(45,46)47)62-20(56,57)8(28,14(42,43)44)61-18(52,53)6(26,12(36,37)38)59-16(48,49)4(23,24)10(30,31)32/h2H,1H2 |
InChI Key |
IUBNXGBFRLNANO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


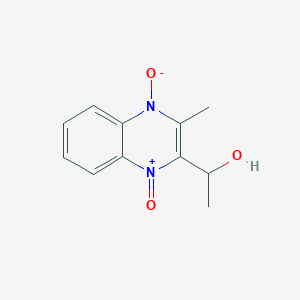
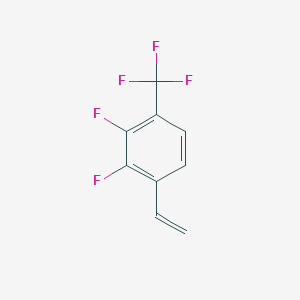
![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)
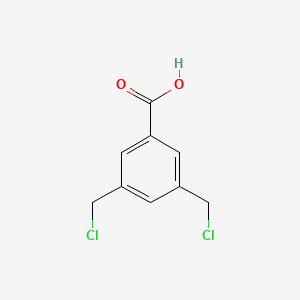
![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)
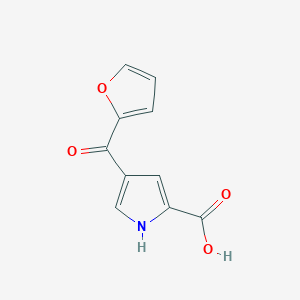

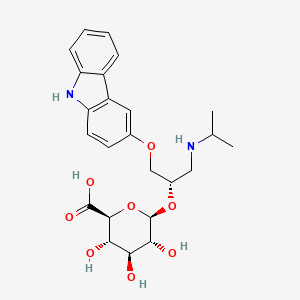

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
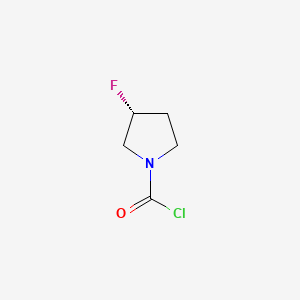
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)
